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Compound of Interest

Compound Name: 4-Iodo-6-methoxypyrimidine

Cat. No.: B178686 Get Quote

A Comparative Guide to the Structure-Activity Relationship of 4-Iodo-6-methoxypyrimidine
Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted structure-activity relationship

(SAR) of 4-iodo-6-methoxypyrimidine analogs, a scaffold with significant potential in the

development of novel kinase inhibitors. While direct and comprehensive experimental data on

the SAR of this specific scaffold is limited in the public domain, this document synthesizes

findings from structurally related pyrimidine-based kinase inhibitors to offer a predictive

comparison and a strategic guide for future research and development. The pyrimidine core is

a well-established and privileged scaffold in medicinal chemistry, known for its ability to form

key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] The 4-
iodo-6-methoxypyrimidine scaffold presents a versatile platform for chemical modification to

enhance potency, selectivity, and pharmacokinetic profiles.

Predicted Structure-Activity Relationship (SAR)
Analysis
The following table summarizes the predicted SAR for a series of 4-iodo-6-
methoxypyrimidine analogs. These predictions are based on established trends observed in

related pyrimidine kinase inhibitors, particularly concerning substitutions at the C4 position,

which is crucial for interacting with the kinase hinge region. The primary endpoint for this
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predictive comparison is the half-maximal inhibitory concentration (IC50) against a

representative kinase, such as Aurora Kinase A, a common target for pyrimidine-based

inhibitors.[1]
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Compound ID
R Group
(Substitution at C4)

Predicted IC50 (nM)
vs. Aurora Kinase
A

Rationale for
Predicted Activity

1 -NH-(3-ethynylphenyl) < 10

The small, rigid

ethynyl group can

probe a hydrophobic

pocket, while the

aniline nitrogen forms

a key hydrogen bond

with the kinase hinge.

2
-NH-(3-chloro-4-

fluorophenyl)
10 - 50

Halogen substitutions

on the aniline ring are

known to enhance

binding affinity

through favorable

interactions in the ATP

binding site.[1]

3
-NH-(4-

morpholinophenyl)
50 - 100

The morpholino group

is a common

solubilizing moiety

that can also form

additional hydrogen

bonds, though it may

add steric bulk.

4 -NH-(1H-indazol-6-yl) < 20

The indazole ring

system can form

additional hydrogen

bonds and pi-stacking

interactions, often

leading to high

potency.

5 -O-(3-chlorophenyl) > 500 An ether linkage at C4

is generally less

effective than a

nitrogen linkage for
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hinge binding in many

kinase families.

6 -NH-(cyclopropyl) > 1000

Small alkylamines are

typically poor hinge

binders compared to

substituted anilines.

Experimental Protocols
To validate the predicted SAR and determine the actual inhibitory potential of novel 4-iodo-6-
methoxypyrimidine analogs, the following experimental protocols are recommended.

General Synthetic Route for 4-Substituted-6-
methoxypyrimidine Analogs
A common method for synthesizing the proposed analogs involves a nucleophilic aromatic

substitution (SNAr) reaction.

Starting Material: 4-Iodo-6-methoxypyrimidine.

Reaction: The starting material is reacted with the desired amine (R-NH2) in the presence of

a palladium catalyst and a suitable base (e.g., cesium carbonate) in an appropriate solvent

(e.g., dioxane).

Workup and Purification: The reaction mixture is cooled, and the solvent is removed under

reduced pressure. The resulting residue is dissolved in an organic solvent and washed with

water and brine. The organic layer is then dried, filtered, and concentrated. The crude

product is purified using column chromatography or recrystallization to yield the final 4-

(substituted-amino)-6-methoxypyrimidine analog.

In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for measuring the inhibitory activity of the synthesized

compounds against a target kinase, such as Aurora Kinase A, by quantifying the amount of ATP

consumed.
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Materials:

Target kinase (e.g., Aurora Kinase A)

Kinase substrate peptide

ATP

Synthesized inhibitor compounds

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

White, opaque 96-well or 384-well plates

Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

Perform serial dilutions to create a range of concentrations for IC50 determination.[3]

Kinase Reaction:

In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each

well.

Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room

temperature.

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

Incubate the plate at 30°C for 60 minutes.[3]

Luminescence Detection:

Add 10 µL of the luminescence detection reagent to each well.
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Incubate for an additional 10-40 minutes at room temperature to stop the kinase reaction

and generate a luminescent signal.[3]

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader. The signal is inversely

proportional to the kinase activity.

Plot the luminescence signal against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each

compound.[3]
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Caption: A representative kinase signaling pathway (MAPK) inhibited by a pyrimidine analog.
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Caption: Workflow for the evaluation of 4-iodo-6-methoxypyrimidine analogs.

Conclusion
The 4-iodo-6-methoxypyrimidine scaffold serves as a highly promising starting point for the

design and development of novel kinase inhibitors. Based on the analysis of structurally related

compounds, modifications at the C4-position with substituted anilines are predicted to yield

potent inhibitors of various kinases. The experimental protocols provided in this guide offer a

clear framework for the synthesis and biological evaluation of these analogs. Further

exploration and optimization of this versatile scaffold could lead to the discovery of highly

potent and selective kinase inhibitors with significant therapeutic potential in areas such as

oncology and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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